CAY10650

Beschreibung

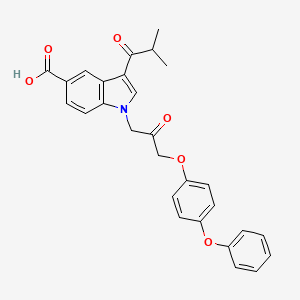

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of CAY10650: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10650 is a potent and selective small molecule inhibitor. This technical guide provides a comprehensive overview of its primary cellular target, its mechanism of action, and the experimental protocols used to characterize its activity. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Primary Cellular Target: Cytosolic Phospholipase A2α (cPLA2α)

The primary cellular target of this compound is the enzyme cytosolic phospholipase A2α (cPLA2α) .[1][2][3][4][5][6] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, which leads to the release of arachidonic acid.[3][7] This arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[3][7]

This compound is a highly potent inhibitor of cPLA2α, demonstrating significant efficacy in cellular and in vivo models of inflammation.[1][3][8]

Quantitative Pharmacological Data

The inhibitory activity of this compound against cPLA2α has been quantified in various studies. The key pharmacological parameter is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Target | Reference |

| IC50 | 12 nM | Human cytosolic phospholipase A2α (cPLA2α) | [1][2][3][4][5][6] |

Signaling Pathway of cPLA2α and Point of Intervention for this compound

The activation of cPLA2α is a critical step in the inflammatory signaling cascade. Various stimuli, such as growth factors, cytokines, and other inflammatory signals, can lead to an increase in intracellular calcium (Ca2+) concentrations and the activation of mitogen-activated protein kinases (MAPKs) like ERK. This results in the phosphorylation and translocation of cPLA2α to the membrane, where it can access its phospholipid substrates. This compound directly inhibits the enzymatic activity of cPLA2α, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.

References

- 1. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Mouse Model of Irritant Contact Dermatitis | Semantic Scholar [semanticscholar.org]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. mdpi.com [mdpi.com]

- 7. arborassays.com [arborassays.com]

- 8. researchgate.net [researchgate.net]

CAY10650: An In-Depth Technical Guide to its Inhibition of the cPLA2α Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, initiating the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[1][2] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on the cPLA2α signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect on cPLA2α, thereby preventing the release of arachidonic acid from the sn-2 position of membrane phospholipids.[1][2] This action effectively blocks the initial step of the arachidonic acid cascade, leading to a reduction in the synthesis of downstream inflammatory mediators.

Quantitative Data on this compound Inhibition

The potency of this compound as a cPLA2α inhibitor has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of its effectiveness.

| Parameter | Value | Enzyme | Reference |

| IC50 | 12 nM | Cytosolic Phospholipase A2α (cPLA2α) | [3][4] |

The cPLA2α Signaling Pathway and Inhibition by this compound

The activation of cPLA2α is a key event in the cellular response to a variety of stimuli, including growth factors and pro-inflammatory cytokines. This activation is a multi-step process involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs).[5]

Upstream Activation of cPLA2α

Upon cellular stimulation, an increase in intracellular calcium concentration triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the perinuclear and endoplasmic reticulum membranes. This translocation is mediated by the C2 domain of the enzyme.[5] Concurrently, upstream signaling cascades, such as the MAPK pathway (including ERK1/2 and p38), are activated. These kinases then phosphorylate cPLA2α at key serine residues, notably Ser505, which enhances its catalytic activity.[6][7][8]

Downstream Effects and Inhibition by this compound

Once activated, cPLA2α hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then available as a substrate for two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes.

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway converts arachidonic acid into leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4).

This compound, by inhibiting cPLA2α, prevents the initial release of arachidonic acid, thereby suppressing the production of all downstream metabolites from both the COX and LOX pathways. This has been demonstrated by the inhibition of prostaglandin E2 (PGE2) release in various cell types.[3]

Experimental Protocols

In Vitro cPLA2α Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α. A common method involves the use of radiolabeled arachidonic acid.[5]

Workflow:

Materials:

-

Purified cPLA2α enzyme

-

Radiolabeled phosphatidylcholine (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

-

This compound

-

Assay buffer (e.g., HEPES buffer containing CaCl2)

-

Scintillation counter

Procedure:

-

Prepare small unilamellar vesicles containing the radiolabeled phospholipid substrate.

-

In a reaction tube, pre-incubate the purified cPLA2α enzyme with varying concentrations of this compound or vehicle control for a specified time.

-

Initiate the enzymatic reaction by adding the substrate vesicles to the enzyme-inhibitor mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction.

-

Separate the released radiolabeled arachidonic acid from the unhydrolyzed phospholipid substrate using a suitable method like thin-layer chromatography (TLC).

-

Quantify the amount of released radiolabeled arachidonic acid using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Release Assay

This assay measures the effect of this compound on the production and release of PGE2 from cells, a key downstream product of the cPLA2α-COX pathway.[3]

Workflow:

Materials:

-

Relevant cell line (e.g., neutrophils, macrophages)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., lipopolysaccharide - LPS)

-

PGE2 ELISA kit

Procedure:

-

Seed the cells in a multi-well culture plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist to induce PGE2 production.

-

Incubate the cells for a defined period to allow for PGE2 synthesis and release into the medium.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[9][10][11][12]

-

Analyze the data to determine the dose-dependent inhibition of PGE2 release by this compound.

In Vivo Models

Mouse Model of Acute Irritant Contact Dermatitis:

This compound has demonstrated anti-inflammatory effects in a mouse model of acute irritant contact dermatitis.[1][2]

-

Model Induction: Irritant contact dermatitis is induced by the topical application of an irritant, such as croton oil, to the mouse ear.[11][13][14][15]

-

Treatment: this compound is applied topically to the inflamed ear.[1][2] A typical dose is 0.1 mg/ear.[1][2]

-

Assessment: The anti-inflammatory effect is evaluated by measuring the reduction in ear swelling (edema) compared to vehicle-treated controls.

Chinese Hamster Model of Acanthamoeba Keratitis:

This compound has shown therapeutic potential in a hamster model of Acanthamoeba keratitis.[3]

-

Model Induction: The cornea of a Chinese hamster is infected with Acanthamoeba.[3][10]

-

Treatment: this compound is administered as a topical eye drop. A reported dosage is 50 μg in 5 μL.[3]

-

Assessment: The efficacy of the treatment is determined by observing the reduction in the severity of keratitis and inflammation in the corneal stroma.[3]

Conclusion

This compound is a highly potent inhibitor of cPLA2α, a key enzyme in the inflammatory process. By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively suppresses the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes. Its efficacy has been demonstrated in both in vitro and in vivo models of inflammation, highlighting its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of the technical aspects of this compound's interaction with the cPLA2α pathway, offering valuable information for researchers in the fields of inflammation, immunology, and drug discovery.

References

- 1. arborassays.com [arborassays.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Exacerbation of Acanthamoeba Keratitis in Animals Treated with Anti-Macrophage Inflammatory Protein 2 or Antineutrophil Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cPLA2α Gene Activation by IL-1β is Dependent on an Upstream Kinase pathway, Enzymatic Activation and Downstream 15-lipoxygenase Activity: A Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-cPLA2 (Ser505) Antibody (#2831) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-cPLA2 (Ser505) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. Experimental models of Acanthamoeba keratitis - Indian J Clin Exp Ophthalmol [ijceo.org]

- 11. abcam.com [abcam.com]

- 12. nordicbiosite.com [nordicbiosite.com]

- 13. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Effects of CAY10650 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological effects, mechanism of action, and experimental applications of CAY10650, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α). It is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical signaling pathways.

Core Mechanism of Action

This compound is a highly potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2] The primary function of cPLA2α is to catalyze the hydrolysis of membrane glycerophospholipids, releasing arachidonic acid (AA). Arachidonic acid serves as the precursor for the synthesis of eicosanoids, a class of lipid signaling molecules that includes prostaglandins and leukotrienes, which are powerful mediators of inflammation.

By inhibiting cPLA2α, this compound effectively blocks the release of arachidonic acid, thereby preventing the downstream production of these pro-inflammatory eicosanoids. This targeted inhibition makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key data points for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Effect | Reference |

| IC₅₀ | 12 nM | Not Specified | Inhibition of cPLA2α activity | [1][2] |

| Concentration | 12 nM | Human Neutrophils | Inhibition of phosphorylated cPLA2-α (p-cPLA2-α) expression | [1] |

| Concentration | 12 nM | Human Neutrophils | Inhibition of Prostaglandin E2 (PGE2) release | [1] |

| Concentration | Not Specified | Human Neutrophils | Suppression of lipid droplet formation | [3] |

| Concentration | Not Specified | Chinese Hamster Corneal Epithelial (HCORN) Cells | Inhibition of MIP-133-induced apoptosis | [4][5] |

Table 2: In Vivo Applications and Outcomes

| Experimental Model | Animal Model | Dosage & Administration | Key Outcomes | Reference |

| Acanthamoeba Keratitis | Chinese Hamsters | 50 μg/5 μL; Topical eye-drop | Reduced severity of keratitis, hastened resolution, decreased polymorphonuclear (PMN) infiltration.[1][4] | [1][4] |

| Contact Dermatitis | Murine | Not Specified | Exhibits anti-inflammatory effects. | [2] |

Table 3: Formulation and Solubility for Experimental Use

| Protocol | Solvent Composition | Solubility | Reference |

| In Vivo Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.30 mM) | [1] |

| In Vivo Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.30 mM) | [1] |

| In Vivo Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.30 mM) | [1] |

| General In Vitro | DMSO | 94 mg/mL (199.36 mM) | [2] |

Signaling Pathways Modulated by this compound

This compound's inhibition of cPLA2α directly impacts the arachidonic acid signaling cascade. In human neutrophils, stimuli can lead to the activation of Protein Kinase C (PKC) and subsequent phosphorylation of p38 MAPK, which in turn activates cPLA2α.[3] Activated cPLA2α then liberates arachidonic acid from the cell membrane. This arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to form prostaglandins, such as PGE2. This compound intervenes by preventing the initial release of arachidonic acid.

Caption: this compound inhibits cPLA2α, blocking the inflammatory cascade.

In the context of Acanthamoeba keratitis, the parasite-derived mannose-induced protein (MIP-133) triggers an increase in cPLA2α activity in corneal epithelial cells.[4][5] This leads to the production of the chemokine CXCL2 and subsequent polymorphonuclear neutrophil (PMN) infiltration, contributing to apoptosis and inflammation.[4][5] this compound treatment mitigates this by blocking the cPLA2α-mediated signaling.

Caption: this compound's role in mitigating Acanthamoeba keratitis.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

In Vitro Inhibition of Phosphorylated cPLA2-α in Neutrophils

-

Objective: To determine the effect of this compound on the expression of the activated, phosphorylated form of cPLA2-α.

-

Cell Culture: Isolate human neutrophils and maintain in an appropriate culture medium (e.g., RPMI).

-

Treatment: Pre-treat neutrophils with 12 nM this compound for 30 minutes at 37°C and 5% CO₂.

-

Stimulation: Following pre-treatment, stimulate the cells with an inflammatory agent such as Cr-LAAO (50 μg/mL) or LPS (1 μg/mL) for 1 hour.

-

Analysis: Lyse the cells and perform protein expression analysis for total cPLA2-α and phosphorylated cPLA2-α (p-cPLA2-α) using Western blotting. An un-treated, stimulated control group should be used for comparison. The expected result is a significant reduction in the p-cPLA2-α band in the this compound-treated group.[1]

In Vivo Model of Acanthamoeba Keratitis

-

Objective: To evaluate the therapeutic efficacy of this compound in a live model of infectious keratitis.

-

Animal Model: Chinese hamsters (n=9 per group).[4]

-

Infection Protocol: Anesthetize animals and infect one cornea by placing a contact lens laden with Acanthamoeba castellanii trophozoites onto the eye.[4]

-

Treatment Formulation: Prepare a 50 μg/5 μL solution of this compound. A vehicle control (e.g., BSA in saline) should be used for the control group.[4]

-

Dosing Regimen:

-

Evaluation: Score the clinical severity of keratitis at regular time points based on a standardized scale (e.g., 0-4, covering opacity, ulceration, and inflammation).[4] At the end of the study, perform histological analysis on the corneas to assess inflammation and PMN infiltration.[4]

-

Statistical Analysis: Analyze clinical severity scores using a non-parametric test like the Mann-Whitney U test. Use ANOVA for comparing other quantitative measures between groups. A p-value < 0.05 is considered statistically significant.[4]

Caption: Experimental workflow for the in vivo keratitis study.

Conclusion

This compound is a powerful and specific research tool for investigating inflammatory and pathological processes that are dependent on the cPLA2α enzyme. Its biological effects are centered on the potent inhibition of arachidonic acid release, leading to a significant reduction in the production of downstream pro-inflammatory mediators like PGE2.[1][3] This has been demonstrated to suppress inflammation and cellular damage in both in vitro cellular assays and in vivo disease models, such as infectious keratitis.[1][4] The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug developers to effectively utilize this compound in their studies of inflammation, immunology, and ophthalmology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cytosolic phospholipase A2-α participates in lipid body formation and PGE2 release in human neutrophils stimulated with an l-amino acid oxidase from Calloselasma rhodostoma venom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of phospholipase A₂ (PLA₂) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CAY10650 in the Inhibition of Arachidonic Acid Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), the primary enzyme responsible for the hydrolysis of arachidonic acid from membrane phospholipids. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in attenuating the release of arachidonic acid, and detailed protocols for key experimental assays. Quantitative data on the inhibitory effects of this compound on downstream inflammatory mediators are presented, along with visualizations of the relevant signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of inflammation, cell signaling, and drug development.

Introduction

Arachidonic acid (AA) is a polyunsaturated fatty acid that is a key precursor to a wide range of biologically active lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. These molecules are central to the inflammatory response, pain, and fever. The release of arachidonic acid from the sn-2 position of membrane phospholipids is the rate-limiting step in the biosynthesis of eicosanoids and is primarily catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α).

This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of cPLA2α. It is a potent and specific inhibitor of cPLA2α with an IC50 value of 12 nM.[1][2][3][4][5] By inhibiting cPLA2α, this compound effectively blocks the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. This guide will delve into the technical details of this compound's function and its application in studying arachidonic acid metabolism.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on cPLA2α, thereby preventing the release of arachidonic acid. The activation of cPLA2α is a multi-step process that often involves an increase in intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs). This compound has been shown to inhibit the phosphorylation of cPLA2α, which is a critical step for its activation and subsequent translocation to the membrane to access its phospholipid substrates.[2]

The signaling pathway leading to arachidonic acid release and the point of intervention by this compound are illustrated in the diagram below.

Figure 1: Signaling pathway of this compound-mediated inhibition of arachidonic acid release.

Data Presentation: Inhibitory Effects of this compound

While direct quantitative data on the dose-dependent inhibition of arachidonic acid release by this compound is limited in publicly available literature, the inhibitory effect on the downstream product, prostaglandin E2 (PGE2), serves as a reliable proxy. The following tables summarize the known quantitative effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 for cPLA2α | 12 nM | [1][2][3][4][5] |

Table 2: Effect of this compound on PGE2 Release in Human Neutrophils

Stimulus: L-amino acid oxidase from Calloselasma rhodostoma venom (Cr-LAAO)

| Treatment | This compound Concentration | PGE2 Release (pg/mL) | % Inhibition | Reference |

| Control (RPMI) | - | ~50 | - | [6][7] |

| Cr-LAAO | - | ~400 | - | [6][7] |

| Cr-LAAO + this compound | 12 nM | ~150 | ~62.5% | [6][7] |

Table 3: Effect of this compound on cPLA2α Phosphorylation in Human Neutrophils

Stimulus: Cr-LAAO

| Treatment | This compound Concentration | p-cPLA2α Expression (Relative to control) | % Inhibition | Reference |

| Cr-LAAO | - | Increased | - | [6][7] |

| Cr-LAAO + this compound | 12 nM | Significantly Reduced | Not Quantified | [6][7] |

Experimental Protocols

[3H]-Arachidonic Acid Release Assay

This assay directly measures the release of arachidonic acid from cells and is a fundamental method for assessing the inhibitory activity of compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cPLA2alpha-evoked formation of arachidonic acid and lysophospholipids is required for exocytosis in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of cytosolic phospholipase A2 as mediator of the enhanced arachidonic acid release from dimethyl sulphoxide differentiated U937 cells [pubmed.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Inflammatory Pathways with CAY10650: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), and its application in the investigation of inflammatory pathways. This document details the mechanism of action of this compound, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1] cPLA2α catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids. This release of arachidonic acid is the rate-limiting step in the production of eicosanoids, a class of lipid mediators that includes prostaglandins and leukotrienes, which are key drivers of inflammation.

By inhibiting cPLA2α, this compound effectively blocks the upstream initiation of the eicosanoid synthesis pathway. This leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The mechanism of action makes this compound a valuable tool for dissecting the role of cPLA2α and downstream signaling events in various inflammatory conditions.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 for cPLA2α | 12 nM | Purified Enzyme | [1] |

| Inhibition of p-cPLA2α | Effective at 12 nM | Human Neutrophils | [1] |

| Inhibition of PGE2 Release | Effective at 12 nM (after 2h) | Human Neutrophils | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route & Dose | Effect | Reference |

| Acanthamoeba Keratitis | Topical (eye drops) | 50 μg/5 μL | Reduced severity of keratitis and inflammation.[3] |

| Murine Contact Dermatitis | Topical | 0.1 mg/ear | Strong anti-inflammatory effects. |

Signaling Pathways Modulated by this compound

This compound's primary target, cPLA2α, is a central node in inflammatory signaling. Its activation is triggered by various upstream signals, and its inhibition has significant downstream consequences.

Upstream Regulation of cPLA2α

The activation of cPLA2α is a multi-step process involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs) such as p38 and ERK. Inflammatory stimuli, including cytokines like IL-1β and TNF-α, as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs), can initiate signaling cascades that lead to cPLA2α activation.[4][5]

Caption: this compound inhibits the cPLA2α-mediated inflammatory pathway.

Downstream Consequences of cPLA2α Inhibition

By blocking the release of arachidonic acid, this compound prevents its conversion into various eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to a reduction in prostaglandins like PGE2, which are involved in vasodilation, fever, and pain, and leukotrienes like LTB4, which are potent chemoattractants for immune cells. The inhibition of these mediators is the basis for the anti-inflammatory effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

In Vitro cPLA2α Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound on cPLA2α.

Materials:

-

Purified recombinant human cPLA2α

-

Fluorescently labeled phospholipid substrate (e.g., PED-A1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 0.5 mM Triton X-100)

-

This compound

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to the desired concentrations.

-

Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

-

Add purified cPLA2α to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled phospholipid substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Eicosanoid Release from Cells

This protocol describes the measurement of PGE2 and LTB4 release from cultured cells (e.g., macrophages, neutrophils) upon stimulation and treatment with this compound.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

This compound

-

ELISA kits for PGE2 and LTB4

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours for PGE2, 4 hours for LTB4).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Normalize the eicosanoid levels to the total protein concentration in the corresponding cell lysates.

Western Blot Analysis of cPLA2α Phosphorylation

This protocol is for detecting the phosphorylation of cPLA2α in cell lysates.

Materials:

-

Cell line of interest

-

Inflammatory stimulus

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-cPLA2α (Ser505) and anti-total-cPLA2α

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and/or an inflammatory stimulus as described in the eicosanoid release assay.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cPLA2α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total cPLA2α to confirm equal loading.

Caption: Western Blot Workflow for p-cPLA2α Detection.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of cPLA2α in inflammatory signaling. Its high potency and selectivity allow for the precise dissection of the arachidonic acid cascade and its contribution to various inflammatory pathologies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of inflammation and to advance the development of novel anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells [frontiersin.org]

- 5. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

CAY10650 for studying phospholipase A2 function

An In-Depth Technical Guide to CAY10650 for Studying Phospholipase A2 Function

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1][2] The cytosolic phospholipase A2α (cPLA2α) isoform is of particular interest as it selectively catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids.[3] This reaction is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[3] this compound is a potent and specific inhibitor of cPLA2α, making it an invaluable tool for researchers studying the physiological and pathological roles of this enzyme.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the cPLA2α enzyme. By blocking the catalytic activity of cPLA2α, this compound prevents the release of arachidonic acid from membrane phospholipids. This, in turn, halts the downstream synthesis of prostaglandins and leukotrienes, thereby mitigating inflammatory responses.[3] The potent and specific nature of this compound allows for the precise dissection of cPLA2α-dependent signaling pathways in various experimental models.

Quantitative Data

The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 | Reference |

| Cytosolic Phospholipase A2α (cPLA2α) | 12 nM | [3][4][5][6][7] |

Table 2: Cellular Effects of this compound

| Cell Type | Concentration | Incubation Time | Effect | Reference |

| Human Neutrophils | 12 nM | 30 minutes | Inhibition of phosphorylated cPLA2-α (p-cPLA2-α) expression | [6] |

| Human Neutrophils | 12 nM | 2 hours | Inhibition of PGE2 release | [6] |

| Human Neutrophils | Not specified | 1 hour | Suppression of lipid droplet formation | [8] |

| Human Corneal Epithelial Cells | Not specified | Not specified | Inhibition of MIP-133-induced apoptosis | [9][10] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose | Administration Route | Effect | Reference |

| Murine Contact Dermatitis | 0.1 mg/ear | Topical | Strong anti-inflammatory effects | [3] |

| Chinese Hamster Acanthamoeba Keratitis | 50 μg/5 μL | Topical eye-drop | Reduced severity of keratitis, hastened resolution, mild inflammation, and very few PMN infiltrations | [6][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments involving this compound.

Western Blot Analysis for Phosphorylated cPLA2-α

This protocol is based on the study by Paloschi et al. (2020) in human neutrophils.[6][8]

-

Cell Culture and Treatment:

-

Isolate human neutrophils and culture them in appropriate media (e.g., RPMI).

-

Pre-treat the neutrophils with 12 nM this compound for 30 minutes.

-

Stimulate the cells with an inflammatory agent (e.g., L-amino acid oxidase from Calloselasma rhodostoma venom at 50 μg/mL) for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated cPLA2-α (p-cPLA2-α) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

PGE2 Release Assay (ELISA)

This protocol is designed to quantify the secretion of PGE2 from cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., human neutrophils) in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 12 nM) for 2 hours.

-

Stimulate the cells with an appropriate agonist to induce PGE2 release.

-

-

Sample Collection:

-

Collect the cell culture supernatants at the end of the incubation period.

-

Centrifuge the supernatants to remove any cell debris.

-

-

ELISA:

-

Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the PGE2 concentration based on a standard curve.

-

Lipid Droplet Formation Assay

This protocol is for visualizing and quantifying the formation of lipid droplets.[8]

-

Cell Culture and Treatment:

-

Culture neutrophils (2 x 10^5 cells) and pre-treat with this compound.

-

Stimulate the cells with an inducer of lipid droplet formation (e.g., 50 μg/mL Cr-LAAO or 1 μg/mL LPS) for 1 hour at 37°C and 5% CO2.

-

-

Staining and Visualization:

-

Fix the cells with paraformaldehyde.

-

Stain the cells with a fluorescent dye that specifically labels neutral lipids, such as Bodipy or Oil Red O.

-

Visualize the lipid droplets using fluorescence microscopy.

-

-

Quantification:

-

Quantify the number and size of lipid droplets per cell using image analysis software.

-

In Vivo Acanthamoeba Keratitis Model

This protocol is based on the study by Tripathi et al. (2013).[9][10]

-

Animal Model:

-

Use Chinese hamsters for the study.

-

-

Infection:

-

Prepare contact lenses laden with Acanthamoeba castellanii trophozoites.

-

Infect the hamsters by placing the parasite-laden contact lenses on their corneas.

-

-

Treatment:

-

Prepare a solution of this compound (50 μg/5 μL) in a suitable vehicle.

-

Administer the this compound solution as a topical eye-drop under the contact lens three times a day for 6 days, and then topically from day 7 to 20 post-infection.

-

-

Evaluation:

-

Monitor the severity of keratitis daily and score it based on a standardized scale.

-

At the end of the experiment, euthanize the animals and collect the corneas for histological examination to assess inflammation and PMN infiltration.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of cPLA2α function using this compound.

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

Caption: Workflow for assessing this compound's effect on PGE2 release.

Caption: this compound mitigates cPLA2α-mediated pathological outcomes.

References

- 1. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System [mdpi.com]

- 2. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - LabNet Biotecnica [labnet.es]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of phospholipase A₂ (PLA₂) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CAY10650: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. It includes information on its mechanism of action, recommended cell culture conditions, and various assays to assess its biological activity. The provided protocols and data aim to facilitate the use of this compound as a tool to investigate the role of cPLA2α in various cellular processes and as a potential therapeutic agent.

Introduction

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of arachidonic acid from the sn-2 position of membrane phospholipids. This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. This compound is a powerful inhibitor of cPLA2α with an IC50 value of 12 nM.[1][2] Its high potency and selectivity make it an invaluable tool for studying the physiological and pathological roles of cPLA2α.

Product Information

| Property | Value |

| Chemical Name | 3-(2-methyl-1-oxopropyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indole-5-carboxylic acid |

| Molecular Formula | C₂₈H₂₅NO₆ |

| Molecular Weight | 471.5 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | Soluble in DMSO (approx. 20 mg/mL) and Dimethyl Formamide (approx. 20 mg/mL) |

| Storage | Store at -20°C |

| Stability | ≥ 4 years at -20°C |

Mechanism of Action

This compound selectively inhibits cPLA2α, thereby preventing the release of arachidonic acid from membrane phospholipids. This, in turn, blocks the downstream synthesis of pro-inflammatory eicosanoids. The activation of cPLA2α is a complex process involving its translocation to the membrane in response to increased intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).

Experimental Protocols

A. General Cell Culture Guidelines

-

Cell Line Selection : this compound has been shown to be effective in various cell lines, including human neutrophils and Chinese hamster corneal epithelial (HCORN) cells. The choice of cell line should be guided by the specific research question.

-

Culture Conditions : Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing : Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.

B. Preparation of this compound Stock Solution

-

Reconstitution : Prepare a stock solution of this compound by dissolving the crystalline solid in sterile DMSO to a final concentration of 10-20 mM.

-

Storage : Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

C. In Vitro Treatment Protocol

The following is a general protocol for treating adherent cells with this compound. This protocol may need to be optimized for specific cell lines and experimental designs.

-

Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence : Allow cells to adhere and recover overnight in a humidified incubator.

-

Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed, serum-free, or low-serum culture medium. It is crucial to ensure that the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment : Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubation : Incubate the cells for the desired period. Incubation times can range from 30 minutes to several hours, depending on the specific assay and cell type.

-

Stimulation (Optional) : In many experimental setups, cPLA2α activity is induced by a pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS), cytokines, or calcium ionophores). The stimulus is typically added at a specific time point during or after the this compound pre-incubation.

-

Harvesting : After the incubation period, collect the cell culture supernatant and/or lyse the cells for downstream analysis.

Quantitative Data

The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Below is a summary of concentrations and incubation times reported in the literature.

| Cell Type | Concentration | Incubation Time | Observed Effect |

| Human Neutrophils | 12 nM | 30 minutes | Inhibition of phosphorylated cPLA2α (p-cPLA2α) expression |

| Human Neutrophils | 12 nM | 2 hours | Inhibition of Prostaglandin E2 (PGE2) release |

| Corneal Epithelial Cells (in vivo) | 50 µg/5 µL | N/A | Attenuation of Acanthamoeba keratitis |

Recommended Assays for Evaluating this compound Activity

A variety of assays can be employed to measure the biological effects of this compound.

| Assay Type | Principle |

| PGE2 ELISA | Quantifies the amount of Prostaglandin E2, a downstream product of the cPLA2α pathway, in the cell culture supernatant. A reduction in PGE2 levels upon this compound treatment indicates inhibition of cPLA2α. |

| Western Blotting | Detects the phosphorylation status of cPLA2α. A decrease in the level of phosphorylated cPLA2α (p-cPLA2α) in this compound-treated cells confirms target engagement. |

| Arachidonic Acid Release Assay | Measures the release of radiolabeled arachidonic acid from pre-labeled cells. Inhibition of this release is a direct measure of cPLA2α inhibition. |

| Cell Viability/Proliferation Assays (e.g., MTT, XTT) | Assesses the cytotoxic or anti-proliferative effects of this compound on the cultured cells. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no inhibitory effect | - Inactive compound- Suboptimal concentration or incubation time- Low basal cPLA2α activity | - Ensure proper storage and handling of this compound.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.- Consider using a stimulus to induce cPLA2α activity. |

| High background in assays | - Non-specific effects of DMSO- High cell density | - Ensure the final DMSO concentration is low and consistent across all wells.- Optimize cell seeding density. |

| Cell death in control wells | - High DMSO concentration- Unhealthy cells | - Use a final DMSO concentration of ≤ 0.1%.- Ensure cells are healthy and in the exponential growth phase before starting the experiment. |

Conclusion

This compound is a potent and specific inhibitor of cPLA2α, making it an excellent research tool for investigating the role of this enzyme in health and disease. The protocols and information provided in this document are intended to serve as a guide for researchers. It is recommended that users optimize the experimental conditions for their specific cell lines and research objectives.

References

- 1. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of phospholipase A2 (PLA2) inhibitors in attenuating apoptosis of the corneal epithelial cells and mitigation of Acanthamoeba keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10650 Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with an IC50 value of 12 nM.[1][2][3] cPLA2α is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of prostaglandins and leukotrienes.[4][5] The inhibitory action of this compound on cPLA2α makes it a valuable tool for research in inflammation and related signaling pathways. However, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, a critical consideration for its use in biological assays.

These application notes provide a summary of the known solubility of this compound, along with detailed protocols for preparing stock solutions and determining its solubility in various aqueous buffers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 3-(2-methyl-1-oxopropyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]-1H-indole-5-carboxylic acid |

| Molecular Formula | C₂₈H₂₅NO₆ |

| Molecular Weight | 471.5 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Storage | Store at -20°C |

Solubility Data

This compound is sparingly soluble in aqueous buffers and is practically insoluble in water. For most applications, it is recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer. It is advisable to not store aqueous solutions for more than one day.[4]

The following tables summarize the available solubility data for this compound in various solvents.

Table 1: Solubility in Organic Solvents

| Solvent | Approximate Solubility |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[4][5][6], 94 mg/mL (in fresh DMSO)[3][7], 100 mg/mL (with ultrasonic assistance)[2] |

| Dimethylformamide (DMF) | ~20 mg/mL[4][5][6] |

| Ethanol | ~24 mg/mL[3][7] |

Table 2: Solubility in Aqueous Buffer Systems

| Buffer System | Approximate Solubility |

| 1:10 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL[4][5][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

Signaling Pathway of cPLA2α Inhibition by this compound

This compound exerts its biological effects by inhibiting the cPLA2α enzyme. The following diagram illustrates the signaling pathway.

Caption: this compound inhibits active cPLA2α, blocking arachidonic acid release.

Experimental Protocols

Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (crystalline solid)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol provides a general method for determining the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (crystalline solid)

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate buffer) with a defined pH.

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Calibrated pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The exact amount should be more than the expected solubility.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Prepare at least three replicates for each buffer condition being tested.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium solubility is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker. Let the vials stand undisturbed to allow the excess solid to settle.

-

Withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered sample with an appropriate solvent (e.g., the mobile phase for HPLC analysis or the buffer for spectrophotometric analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original undiluted filtrate.

-

The average concentration from the replicates represents the solubility of this compound in the specific aqueous buffer at the tested temperature.

-

The following diagram outlines the workflow for determining the aqueous solubility of this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Conclusion

This compound is a valuable research tool whose utility is dependent on proper handling, especially concerning its limited aqueous solubility. By preparing concentrated stock solutions in organic solvents and following established protocols for dilution and solubility determination, researchers can effectively utilize this compound in a variety of experimental settings. The provided protocols and data serve as a comprehensive guide for the successful application of this compound in studies targeting the cPLA2α signaling pathway.

References

- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Application Notes: CAY10650 for Western Blot Validation of cPLA2α Inhibition

Introduction

CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrating an IC50 value of 12 nM.[1][2][3] The cPLA2α enzyme plays a critical role in initiating inflammatory pathways by catalyzing the hydrolysis of arachidonic acid from membrane phospholipids.[3] The activation of cPLA2α is dependent on its phosphorylation by upstream kinases like mitogen-activated protein kinase (MAPK). This compound exerts its inhibitory effect by preventing this crucial phosphorylation event.

Mechanism of Action

Upon cell stimulation by various inflammatory signals, upstream kinases are activated, leading to the phosphorylation of cPLA2α at key serine residues. This phosphorylation is essential for its enzymatic activity. The activated, phosphorylated cPLA2α (p-cPLA2α) then translocates to the membrane, where it cleaves phospholipids to release arachidonic acid. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (e.g., PGE2) and leukotrienes, which are potent mediators of inflammation. This compound specifically blocks the phosphorylation of cPLA2α, thereby keeping the enzyme in its inactive state and preventing the downstream production of these inflammatory eicosanoids.[1][4]

Application for Western Blot Validation

Western blotting is an ideal method to confirm the efficacy of this compound in a cellular context. By treating cells with this compound, researchers can directly visualize the reduction in the phosphorylated form of cPLA2α (p-cPLA2α). This provides direct evidence that the inhibitor is engaging its target and blocking the intended signaling pathway. A successful validation experiment will show a marked decrease in the p-cPLA2α protein band in this compound-treated samples compared to stimulated, untreated controls, while the total cPLA2α and a housekeeping protein (like β-actin) levels remain unchanged.

cPLA2α Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade leading to the production of prostaglandins and shows the specific point of inhibition by this compound.

References

Application Notes and Protocols for CAY10650 in a Murine Model of Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2-α (cPLA2-α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. The subsequent metabolism of arachidonic acid leads to the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. These lipid mediators are significantly implicated in the pathogenesis of various inflammatory skin conditions, including atopic dermatitis and psoriasis. By targeting cPLA2-α, this compound presents a promising therapeutic strategy for mitigating the inflammation and clinical signs associated with dermatitis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of dermatitis. The following sections will detail the mechanism of action, provide hypothetical yet representative data, and outline experimental protocols for inducing dermatitis and administering this compound.

Mechanism of Action: Inhibition of the cPLA2-α Signaling Pathway

This compound acts by specifically inhibiting the phosphorylation and activation of cPLA2-α.[1] This action blocks the initial step in the arachidonic acid cascade, thereby reducing the downstream synthesis of pro-inflammatory mediators. The inhibition of cPLA2-α has been shown to suppress the formation of lipid bodies and the secretion of prostaglandin E2 (PGE2), both of which contribute to the inflammatory response.[1][2]

Hypothetical Data Presentation

The following tables summarize expected quantitative data from a study using this compound in an imiquimod (IMQ)-induced psoriasis-like dermatitis model in BALB/c mice. This data is for illustrative purposes to demonstrate the potential efficacy of this compound.

Table 1: Assessment of Dermatitis Severity

| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) | Psoriasis Area and Severity Index (PASI) Score |

| Vehicle Control | 0.25 ± 0.03 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.9 ± 0.3 |

| IMQ + Vehicle | 0.68 ± 0.08 | 3.8 ± 0.4 | 3.5 ± 0.5 | 7.3 ± 0.9 |

| IMQ + this compound (1 mg/kg) | 0.45 ± 0.05 | 2.1 ± 0.3 | 1.8 ± 0.4 | 3.9 ± 0.7 |

| IMQ + this compound (5 mg/kg) | 0.32 ± 0.04 | 1.2 ± 0.2 | 0.9 ± 0.3 | 2.1 ± 0.5 |

Table 2: Pro-inflammatory Cytokine Levels in Skin Homogenates (pg/mg protein)

| Treatment Group | IL-6 | TNF-α | IL-1β |

| Vehicle Control | 15.2 ± 3.1 | 8.5 ± 2.2 | 10.1 ± 2.8 |

| IMQ + Vehicle | 85.6 ± 10.2 | 42.1 ± 7.8 | 55.4 ± 9.3 |

| IMQ + this compound (1 mg/kg) | 40.3 ± 6.5 | 25.8 ± 5.1 | 28.9 ± 6.0 |

| IMQ + this compound (5 mg/kg) | 22.7 ± 4.8 | 15.3 ± 3.9 | 18.2 ± 4.5 |

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis Model

This model is well-established for inducing a psoriasis-like phenotype in mice, characterized by skin inflammation, erythema, scaling, and acanthosis.[3]

Animals:

-

8-10 week old female BALB/c mice.[4]

-

House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow a one-week acclimatization period before the start of the experiment.

Materials:

-

Imiquimod 5% cream (e.g., Aldara™).

-

This compound (dissolved in a suitable vehicle, e.g., 2% DMSO and 5% Castor Oil).[3]

-

Vehicle control solution.

-

Calipers for ear thickness measurement.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

On day 0, shave the dorsal back skin of the mice.

-

From day 1 to day 6, apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear.[3]

-

Divide mice into the following groups (n=8-10 per group):

-

Group 1: Vehicle Control (no IMQ, vehicle administration).

-

Group 2: IMQ + Vehicle.

-

Group 3: IMQ + this compound (low dose, e.g., 1 mg/kg, intraperitoneal injection).

-

Group 4: IMQ + this compound (high dose, e.g., 5 mg/kg, intraperitoneal injection).

-

-

Administer this compound or vehicle daily, one hour prior to IMQ application.

-

Monitor mice daily for clinical signs of dermatitis. Measure ear thickness using calipers. Score erythema and scaling on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). Calculate a cumulative PASI score.

-

On day 7, euthanize the mice and collect skin tissue and blood samples for further analysis.

Histological Analysis

-

Fix skin samples in 10% neutral buffered formalin.

-

Embed in paraffin and section at 5 µm thickness.

-

Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

-

Immunohistochemistry can be performed to detect specific inflammatory markers.

Cytokine Analysis

-

Homogenize skin samples in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Measure cytokine levels (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits.

Conclusion

This compound, as a selective cPLA2-α inhibitor, holds significant potential for the treatment of inflammatory skin diseases like dermatitis. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the therapeutic efficacy of this compound in a preclinical murine model. The ability to attenuate key clinical and molecular markers of dermatitis underscores the promise of this compound for further drug development.

References

- 1. Cytosolic phospholipase A2-α participates in lipid body formation and PGE2 release in human neutrophils stimulated with an l-amino acid oxidase from Calloselasma rhodostoma venom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Narciclasine inhibits phospholipase A2 and regulates phospholipid metabolism to ameliorate psoriasis-like dermatitis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: CAY10650 in Acanthamoeba Keratitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthamoeba keratitis (AK) is a severe, sight-threatening corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp. Treatment is challenging due to the parasite's ability to transform from a metabolically active trophozoite to a dormant, highly resistant cyst. Current research is exploring novel therapeutic strategies, including host-directed therapies, to mitigate the corneal damage associated with AK. CAY10650, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has emerged as a compound of interest in this area. These application notes provide a summary of the current research on this compound's application in AK and detailed protocols for its investigation.

The primary mechanism of this compound in the context of Acanthamoeba keratitis is not direct amoebicidal activity but rather the modulation of the host's inflammatory response. Research has shown that a mannose-induced protein (MIP-133) secreted by Acanthamoeba castellanii trophozoites induces apoptosis (programmed cell death) in corneal epithelial cells. This process is mediated by the activation of cPLA2α. By inhibiting cPLA2α, this compound can protect corneal cells from this damage, thereby reducing the severity of keratitis.[1][2]

Data Presentation

Currently, published research on this compound has focused on its in vivo efficacy in a preclinical model of Acanthamoeba keratitis. There is no publicly available data on the direct in vitro amoebicidal or cysticidal activity of this compound against Acanthamoeba species. The table below summarizes the key findings from the pivotal in vivo study.

| Parameter | Experimental Details | Observed Outcome | Reference |

| Animal Model | Chinese hamster model of Acanthamoeba keratitis induced by A. castellanii-laden contact lenses. | - | [1] |

| Treatment | 50 µg/5 µl of this compound injected under the contact lens three times a day for 6 days, followed by topical application from day 7 to day 14 post-infection. | Treatment with this compound resulted in significantly less severe keratitis compared to control animals. | [1] |

| Histopathology | Corneas from this compound-treated animals showed very mild inflammation and minimal polymorphonuclear (PMN) cell infiltration in the corneal stroma. The corneal epithelium was normal with mild stromal swelling. | In contrast, control (BSA-treated) animals exhibited focal epithelial ulceration, marked connective tissue disruption, thickening, neovascularization, and severe PMN and lymphocyte infiltration. | [1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Attenuating Corneal Cell Apoptosis

References

Application Notes and Protocols for Cell-Based Assays Using CAY10650

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10650 is a highly potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1] With an IC50 value of 12 nM for the inhibition of cPLA2α, this compound serves as a valuable tool for investigating the role of this enzyme in various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory mediators, making it a critical compound for research in inflammatory diseases, cancer, and other pathologies where the cPLA2α pathway is implicated.

These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to probe the function of cPLA2α and its downstream signaling pathways.

Data Presentation

The inhibitory activity of this compound is cell-type and stimulus-dependent. The following table summarizes the available quantitative data for this compound in relevant cell-based assays. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Cell Type | Assay | Effective Concentration | Reference |

| IC50 | Not specified (in vitro enzyme assay) | cPLA2α Inhibition | 12 nM | [1] |

| Inhibition of p-cPLA2α | Human Neutrophils | Western Blot | 12 nM (30 min) | [1][2] |

| Inhibition of PGE2 Release | Human Neutrophils | ELISA | 12 nM (2 h) | [1][2] |

| Attenuation of Apoptosis | Chinese Hamster Corneal Epithelial Cells | DNA Fragmentation Assay | Not specified, used in vivo | [3] |

Signaling Pathway

The signaling pathway involving cPLA2α is initiated by various stimuli that lead to an increase in intracellular calcium levels and the activation of mitogen-activated protein kinases (MAPKs). This results in the phosphorylation and activation of cPLA2α, which then translocates to the membrane to hydrolyze phospholipids, releasing arachidonic acid. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of inflammatory mediators. This compound acts by preventing the phosphorylation and activation of cPLA2α.

Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound. It is recommended to optimize these protocols for your specific cell type and experimental setup.

Experimental Workflow Overview

The general workflow for assessing the effect of this compound in cell-based assays involves cell culture, treatment with this compound and a pro-inflammatory stimulus, followed by the specific assay to measure the desired endpoint.

Caption: General experimental workflow for cell-based assays with this compound.

Prostaglandin E2 (PGE2) Release Assay (ELISA)

This protocol describes the measurement of PGE2 released into the cell culture supernatant following treatment with this compound and a pro-inflammatory stimulus.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α)

-

Phosphate Buffered Saline (PBS)

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type to reach 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 nM to 1 µM. Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate for 30 minutes to 2 hours.

-

Stimulation: Add the pro-inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells. Include a negative control group with no stimulus. Incubate for the desired time period (e.g., 2-24 hours), as determined by preliminary experiments.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

-

PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants, standards, and antibodies to the ELISA plate, followed by incubation, washing, and addition of a substrate for color development.

-

Data Analysis: Measure the absorbance using a microplate reader at the recommended wavelength. Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the IC50 value of this compound for PGE2 inhibition.

Western Blot for Phosphorylated cPLA2α (p-cPLA2α)

This protocol is for detecting the levels of phosphorylated cPLA2α in cell lysates to confirm the inhibitory effect of this compound on its activation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-cPLA2α (Ser505) and anti-total cPLA2α

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-